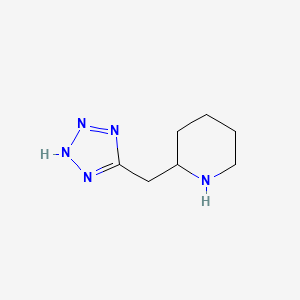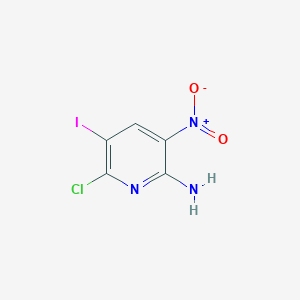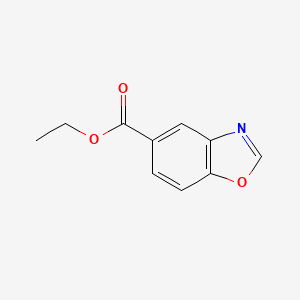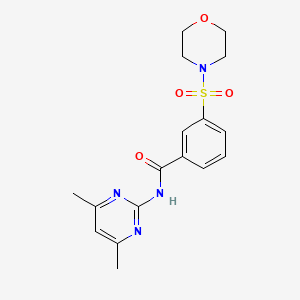![molecular formula C7H4FN3O2 B2721870 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 1159831-12-5](/img/structure/B2721870.png)
6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class of compounds . These compounds have been synthesized and studied for their potential antiviral and antimicrobial activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
A series of fluorinated 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid derivatives have been synthesized as fluoroquinolone analogues and screened for antimycobacterial activity against Mycobacterium tuberculosis. These compounds have shown potent inhibition capabilities, with one being highlighted for its significant growth inhibition of the M. tuberculosis H37Rv strain without toxicity to mammalian cells (Abdel-Rahman, El-Koussi, & Hassan, 2009).
Anticancer Agents
Another study focused on the synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents, revealing a unique mechanism of tubulin inhibition. These compounds have been found to promote tubulin polymerization in vitro without competitively binding with paclitaxel, and effectively overcome resistance attributed to several multidrug resistance transporter proteins (Zhang et al., 2007).
Luminescence Sensitization
Research into triarylboron-functionalized dipicolinic acids has demonstrated their effectiveness in selectively sensitizing the emissions of Eu(III) and Tb(III) ions with high quantum efficiency. The intraligand charge-transfer transition plays a crucial role in the activation of these emissions, showcasing potential applications in luminescence and sensing technologies (Park et al., 2014).
Chemosenors
A pyrrolidine constrained bipyridyl-dansyl fluoroionophore has been developed through click chemistry, acting as a selective ratiometric and colorimetric chemosensor for Al(3+), based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
Antiproliferative Activity
Fluorinated 7-aryl-2-pyridyl-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amines have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, indicating potential for further exploration as cancer therapeutics. The structure-activity relationship (SAR) analysis identified compounds with high antiproliferative activity, suggesting alternative mechanisms of action beyond dihydrofolate reductase inhibition (Dolzhenko et al., 2008).
Wirkmechanismus
Target of Action
Triazole compounds, which include 6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, are known to interact with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s worth noting that triazole derivatives have been evaluated for their inhibitory activities toward c-met/vegfr-2 kinases . These kinases are critical in cell signaling pathways, particularly those related to cell growth and proliferation .
Biochemical Pathways
Given the inhibitory activities of similar triazole derivatives toward c-met/vegfr-2 kinases , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar triazole derivatives have shown satisfactory antiproliferative activities against various cell lines in vitro . This suggests that this compound may also have potential antiproliferative effects.
Biochemische Analyse
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with various biomolecules . It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are currently lacking.
Eigenschaften
IUPAC Name |
6-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJFGPOUBBEUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2721789.png)
![1-(2-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]amino}phenyl)-1-ethanone](/img/structure/B2721791.png)
![N-[(furan-2-yl)(2-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2721792.png)
![4-[4-(tert-butyl)benzoyl]-N-[(E)-(dimethylamino)methylidene]-1H-pyrrole-2-carboxamide](/img/structure/B2721793.png)
![2-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B2721794.png)
![4-Methyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2721795.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2721801.png)

![Sodium;3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-sulfinate](/img/structure/B2721805.png)



